molecular formula C12H18BrN3O2 B8217586 tert-Butyl (S)-3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate

tert-Butyl (S)-3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate

Cat. No.: B8217586
M. Wt: 316.19 g/mol
InChI Key: JCPSQLNKHVGZJG-JTQLQIEISA-N
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Description

tert-Butyl (S)-3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidine carboxylates. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the bromo-substituted pyrazole ring and the pyrrolidine moiety makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.

    Introduction of the Pyrazole Ring: The pyrazole ring is introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

    Bromination: The pyrazole ring is brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Esterification: The final step involves the esterification of the pyrrolidine carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the bromo group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The bromo group in the pyrazole ring can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), dimethylformamide (DMF).

Major Products

    Oxidation: Formation of pyrazole-4-carboxylic acid derivatives.

    Reduction: Formation of de-brominated pyrazole derivatives.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl (S)-3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate: has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.

    Organic Synthesis: The compound is used as a building block for the synthesis of more complex organic molecules, including heterocycles and natural product analogs.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its structural features.

    Industrial Applications: The compound is used in the development of agrochemicals and materials science for the synthesis of novel polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate depends on its specific application:

    Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and reducing enzyme activity.

    Receptor Modulation: It can interact with specific receptors, altering their conformation and affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (S)-3-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate: Lacks the bromo substituent, which may affect its reactivity and binding properties.

    tert-Butyl (S)-3-(4-chloro-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate: Contains a chloro substituent instead of bromo, which can influence its chemical behavior and biological activity.

    tert-Butyl (S)-3-(4-methyl-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate: The presence of a methyl group instead of bromo alters its steric and electronic properties.

Uniqueness

The presence of the bromo substituent in tert-Butyl (S)-3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate makes it unique compared to its analogs. The bromo group can participate in various chemical reactions, such as nucleophilic substitution and cross-coupling reactions, providing a versatile platform for further functionalization.

Properties

IUPAC Name

tert-butyl (3S)-3-(4-bromopyrazol-1-yl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN3O2/c1-12(2,3)18-11(17)15-5-4-10(8-15)16-7-9(13)6-14-16/h6-7,10H,4-5,8H2,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPSQLNKHVGZJG-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N2C=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)N2C=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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